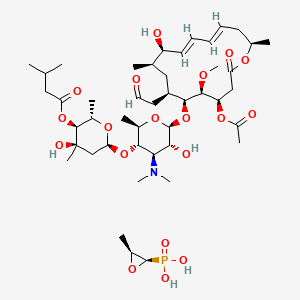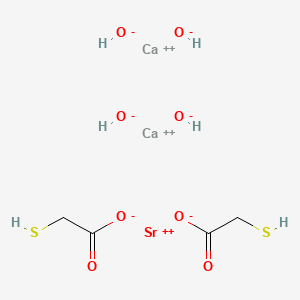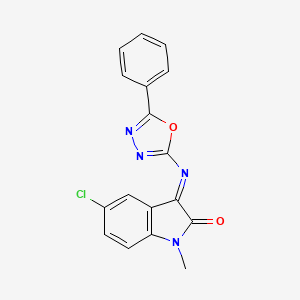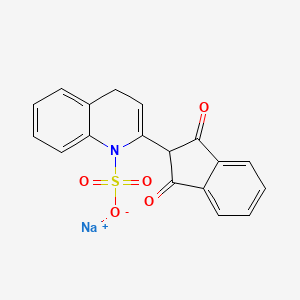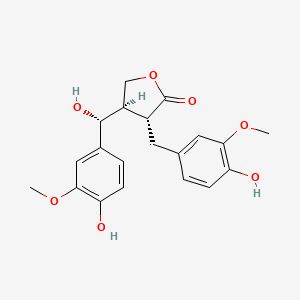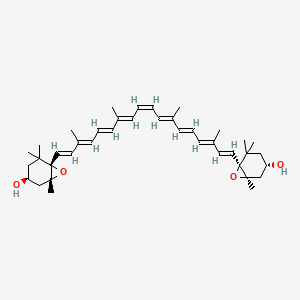
15-cis-Violaxanthin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-cis-Violaxanthin: is a naturally occurring carotenoid pigment found in photosynthetic organisms, including higher plants and algae. It plays a crucial role in the xanthophyll cycle, which helps protect plants from photo-oxidative damage by dissipating excess light energy as heat . This compound is part of the larger family of xanthophylls, which are oxygenated derivatives of carotenoids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 15-cis-Violaxanthin is biosynthesized from zeaxanthin through the action of the enzyme zeaxanthin epoxidase. This process involves the intermediate formation of antheraxanthin . The synthetic route can be summarized as follows:
Zeaxanthin: → (via zeaxanthin epoxidase)
Antheraxanthin: → (via zeaxanthin epoxidase)
Industrial Production Methods: Industrial production of this compound is challenging due to the lack of efficient resource plants or organisms. recent advances in metabolic pathway engineering have enabled the heterologous production of this compound in microorganisms such as Escherichia coli and Saccharomyces cerevisiae .
Analyse Des Réactions Chimiques
Types of Reactions: 15-cis-Violaxanthin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other carotenoids or degraded products.
Reduction: It can be reduced to form less oxidized carotenoids.
Isomerization: It can undergo isomerization to form different cis and trans isomers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and singlet oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Isomerization: Acidic conditions can induce isomerization of this compound to its trans forms.
Major Products:
Oxidation: Products include various oxidized carotenoids.
Reduction: Products include less oxidized carotenoids.
Isomerization: Products include trans-violaxanthin and other isomers.
Applications De Recherche Scientifique
15-cis-Violaxanthin has several scientific research applications:
Chemistry: It is studied for its role in the xanthophyll cycle and its photoprotective properties.
Biology: It is essential for understanding plant stress responses and adaptation to light conditions.
Mécanisme D'action
15-cis-Violaxanthin exerts its effects through its role in the xanthophyll cycle. It helps dissipate excess light energy as heat, protecting the photosynthetic apparatus from photo-oxidative damage. The molecular targets include the light-harvesting complexes in chloroplasts, where it interacts with other carotenoids and proteins to facilitate energy dissipation .
Comparaison Avec Des Composés Similaires
- Zeaxanthin
- Antheraxanthin
- Neoxanthin
- Lutein
Comparison: 15-cis-Violaxanthin is unique due to its specific role in the xanthophyll cycle and its ability to dissipate excess light energy as heat. While other carotenoids like zeaxanthin and lutein also play roles in photoprotection, this compound’s specific isomeric form and its position in the cycle make it distinct .
Propriétés
Numéro CAS |
24620-97-1 |
|---|---|
Formule moléculaire |
C40H56O4 |
Poids moléculaire |
600.9 g/mol |
Nom IUPAC |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9Z,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11-,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1 |
Clé InChI |
SZCBXWMUOPQSOX-ACEWEDQGSA-N |
SMILES isomérique |
C/C(=C\C=C/C=C(/C=C/C=C(/C=C/[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)\C)\C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C |
SMILES canonique |
CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tricalcium;5-[(Z)-(3-carboxy-4-oxidophenyl)-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-oxidobenzoate](/img/structure/B12781067.png)
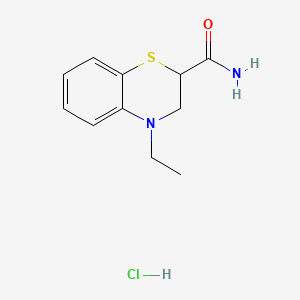
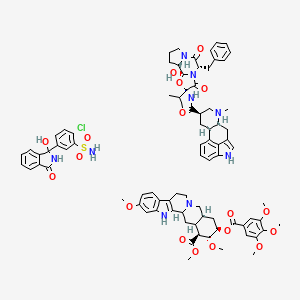
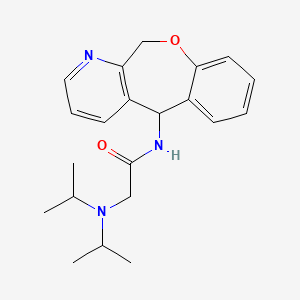
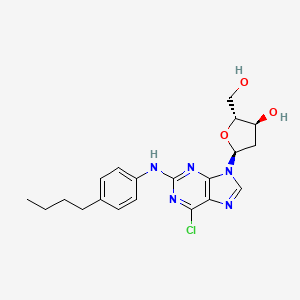
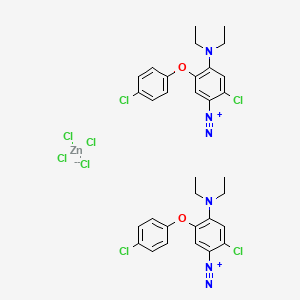
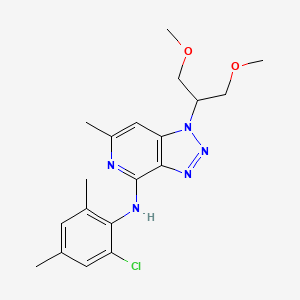
![6-chloro-2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)-2H-imidazo[4,5-b]quinoxalin-9-ium;4-methylbenzenesulfonic acid](/img/structure/B12781102.png)
